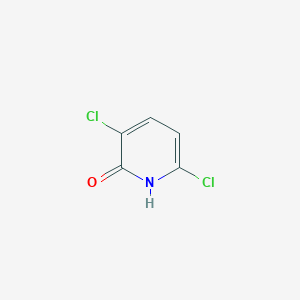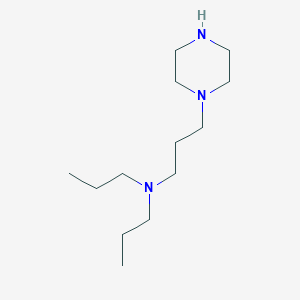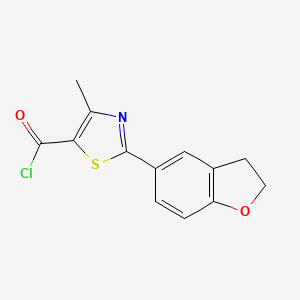
3-Phenyl-2-pyrazinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-2-pyrazinecarboxylic acid is a chemical compound with the molecular formula C11H8N2O2 . It is a derivative of pyrazinecarboxylic acid, which is a metabolite of the antibacterial agent Pyrazinamide .
Synthesis Analysis
The synthesis of N-(substituted phenyl)pyrazine-2, 3-dicarboximides, which are related to 3-Phenyl-2-pyrazinecarboxylic acid, has been reported . The synthesis starts from various substituted anilines and 2, 3-pyrazinedicarboxylic anhydrides prepared by the condensation of diaminomaleonitrile with 1, 2-diketones .Molecular Structure Analysis
The molecular structure of 3-Phenyl-2-pyrazinecarboxylic acid consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The average mass is 200.193 Da and the monoisotopic mass is 200.058578 Da .Physical And Chemical Properties Analysis
3-Phenyl-2-pyrazinecarboxylic acid is a white to off-white powder or crystals . It has a molecular weight of 200.2 .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Structure Analysis
3-Phenyl-2-pyrazinecarboxylic acid is used in the synthesis and structure analysis of various metal complexes. For instance, it assists in creating ternary metal complexes with N-heterocyclic ligands, leading to new compounds with unique structural properties (Fang et al., 2009). These compounds exhibit interesting thermal stabilities and luminescence properties.
2. Antimicrobial Applications
This compound is also instrumental in synthesizing pyrazole derivatives with antimicrobial properties. Research shows that certain pyrazole derivatives, synthesized using 3-Phenyl-2-pyrazinecarboxylic acid, exhibit moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
3. Molecular Docking and Biological Evaluation
Another key application of 3-Phenyl-2-pyrazinecarboxylic acid is in molecular docking and biological evaluation studies. It is used to synthesize multi-heterocyclic anti-bacterial drugs, contributing to advancements in pharmacology and drug design (Dhevaraj et al., 2019).
4. Spectroscopic and Theoretical Studies
The compound finds usage in combined experimental and theoretical studies, such as in the research of biologically important pyrazole-4-carboxylic acid derivatives. These studies involve spectroscopic analysis and density functional theory (DFT) calculations (Viveka et al., 2016).
5. Synthesis of Bioactive Compounds
Research also indicates the utility of 3-Phenyl-2-pyrazinecarboxylic acid in the synthesis of bioactive compounds, particularly in creating derivatives that exhibit potential biological activities. These activities range from antimicrobial to potential anticancer properties (Liu et al., 2017).
6. Nonlinear Optical Properties
The compound is involved in the synthesis of novel organic conjugated molecules, which exhibit reversible acidochromism and nonlinear optical properties. These properties are significant for various applications in materials science (Xu et al., 2015).
Safety and Hazards
The safety information for 3-Phenyl-2-pyrazinecarboxylic acid indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Wirkmechanismus
Target of Action
It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes .
Mode of Action
Its inhibition of cyp1a2 suggests that it may interfere with the metabolism of certain drugs and other xenobiotics .
Pharmacokinetics
3-Phenyl-2-pyrazinecarboxylic acid exhibits high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests that it has the potential for good bioavailability .
Eigenschaften
IUPAC Name |
3-phenylpyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)10-9(12-6-7-13-10)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLZTJMUULVRNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363754 |
Source


|
| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-pyrazinecarboxylic acid | |
CAS RN |
2881-85-8 |
Source


|
| Record name | 3-Phenyl-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)



![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)



![5,7-Bis(trifluoromethyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1363450.png)


